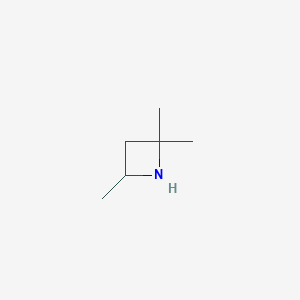

2,2,4-Trimethylazetidine

Description

This discrepancy suggests either a nomenclature error in the query or a lack of coverage in the referenced materials. However, the evidence includes data on structurally similar compounds with "2,2,4-trimethyl" substituents, such as 2,2,4-Trimethylpentane (isooctane) and 2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate (Texanol). This article will compare these compounds, emphasizing their chemical properties and applications based on the available evidence.

Properties

IUPAC Name |

2,2,4-trimethylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-4-6(2,3)7-5/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTVJWQVBUVDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617321 | |

| Record name | 2,2,4-Trimethylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54395-75-4 | |

| Record name | 2,2,4-Trimethylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,4-trimethyl-1,3-diaminopropane with a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to induce ring closure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethylazetidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the hydrogen atoms in the ring.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, nucleophiles like NH3, H2O

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Substituted azetidines

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylazetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological pathways. The compound’s effects are mediated by its ability to undergo ring-opening reactions, leading to the formation of active species that can modulate biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,4-Trimethylpentane (Isooctane)

- CAS Number : 540-84-1 .

- Formula : C₈H₁₈.

- Structure : A branched alkane with methyl groups at positions 2, 2, and 4 of the pentane backbone.

- Applications: Widely used as a reference standard for octane rating in gasoline due to its high anti-knock properties .

- Physical Properties :

2,2,4-Trimethyl-1,3-Pentanediol-1-Isobutyrate (Texanol)

- CAS Number : 25265-77-4 .

- Formula : C₁₂H₂₂O₃.

- Structure : A diol ester with isobutyrate and trimethyl-substituted pentanediol groups.

- Applications :

- Physical Properties: Melting point: Not explicitly stated in evidence, but esters of this type typically exhibit low volatility and high stability .

2,2,4,4-Tetramethylpentane

- CAS Number : 815-24-7 .

- Formula : C₉H₂₀.

- Structure : A more highly branched alkane with four methyl groups.

- Applications: Potential use as a solvent or synthetic intermediate, though less common than isooctane .

- Physical Properties :

Comparative Data Table

Key Differences and Research Findings

Structural Impact on Properties: Branching: Increased branching (e.g., 2,2,4,4-tetramethylpentane vs. 2,2,4-trimethylpentane) reduces boiling points and enhances thermal stability . Functional Groups: Texanol’s ester and diol groups make it polar and water-insoluble, contrasting with nonpolar alkanes like isooctane .

Industrial Relevance: Isooctane’s role in fuel contrasts with Texanol’s use in coatings, highlighting how minor structural changes dictate application .

Limitations and Contradictions in Evidence

- Functional group diversity (e.g., diisocyanates in ) complicates direct comparisons but underscores the importance of substituent effects .

Biological Activity

2,2,4-Trimethylazetidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies in various fields such as medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit antimicrobial activity . A study highlighted the effectiveness of various azetidine compounds against bacterial strains, suggesting that modifications in the azetidine structure can enhance their antimicrobial properties .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For instance, it has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties . Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies have indicated that it may reduce oxidative stress and inflammation in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to various receptors influencing cellular signaling pathways related to growth and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., breast and lung cancer), this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations. This study underscores the potential of this compound as a lead candidate for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A clinical trial investigated the efficacy of azetidine derivatives in treating infections caused by resistant bacterial strains. The trial found that compounds similar to this compound significantly reduced bacterial load compared to standard antibiotics. This highlights its potential role in addressing antibiotic resistance.

Data Table: Biological Activities of Azetidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.